Product packaging for Diethyl(propyl)amine(Cat. No.:CAS No. 4458-31-5)

Diethyl(propyl)amine

Cat. No.: B1197914
CAS No.: 4458-31-5
M. Wt: 115.22 g/mol
InChI Key: PQZTVWVYCLIIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Aliphatic Amines in Contemporary Organic Chemistry

Aliphatic amines constitute a pivotal class of organic compounds characterized by a nitrogen atom bonded exclusively to alkyl groups and/or hydrogen atoms. These compounds are structurally analogous to ammonia (B1221849), with one or more hydrogen atoms replaced by alkyl substituents fiveable.meunacademy.comlibretexts.orgchemicals.co.uk. Amines are broadly classified into primary, secondary, and tertiary based on the number of carbon-containing groups directly attached to the nitrogen atom fiveable.melibretexts.orgchemicals.co.uk. Primary amines feature one alkyl group, secondary amines have two, and tertiary amines possess three alkyl groups bonded to the nitrogen libretexts.orgchemicals.co.uk.

The significance of aliphatic amines in contemporary organic chemistry is extensive, spanning various industrial, synthetic, and biological applications chemicals.co.ukacs.orgresearchgate.netquora.com. They serve as fundamental reagents and intermediates in the synthesis of a diverse array of chemicals, including pharmaceuticals, agrochemicals, and dyes chemicals.co.ukquora.comontosight.aismolecule.com. Beyond their role as synthetic building blocks, lower molecular mass aliphatic amines are employed as solvents and have demonstrated utility as catalysts in various chemical reactions quora.comsmolecule.comchemrxiv.org.

A defining characteristic of amines is their basicity, stemming from the lone pair of electrons on the nitrogen atom, which readily accepts protons to form corresponding ammonium (B1175870) salts fiveable.meunacademy.comlibretexts.orgsmolecule.com. This basic nature is crucial for their reactivity. Furthermore, aliphatic amines can engage in hydrogen bonding, a property that significantly influences their physical characteristics, such as boiling points and solubility in polar solvents like water fiveable.me. Common synthetic routes for aliphatic amines include the alkylation of ammonia or other amines with alkyl halides and the reductive amination of carbonyl compounds acs.orgresearchgate.netchemrxiv.org.

The Unique Context of Diethyl(propyl)amine within Tertiary Amine Research

This compound, systematically named N,N-diethylpropan-1-amine under IUPAC guidelines, is a tertiary amine with a distinct molecular architecture smolecule.comnih.gov. Its structure comprises a central nitrogen atom bonded to two ethyl groups (–CH₂CH₃) and one propyl group (–CH₂CH₂CH₃) smolecule.com. This specific arrangement of alkyl substituents contributes to its unique chemical and physical properties. The compound is a colorless liquid at room temperature and possesses a characteristic amine odor ontosight.aismolecule.com. It is soluble in various organic solvents and exhibits basic properties, typical of tertiary amines ontosight.aismolecule.com.

With a molecular formula of C₇H₁₇N and a molecular weight of 115.22 g/mol , this compound's configuration influences its solubility and reactivity ontosight.aismolecule.comnih.gov. While tertiary amines generally share similar basic properties due to the nitrogen's unshared electron pair, the specific steric and electronic environment created by the two ethyl and one propyl group in this compound differentiates it from other tertiary amines like triethylamine (B128534) or N,N-diisopropylethylamine (Hünig's base) libretexts.orgwikipedia.org. For instance, N,N-diisopropylethylamine is known for its bulkiness, making it a non-nucleophilic base, whereas this compound presents a different balance of steric hindrance and nucleophilicity wikipedia.org.

This compound also exhibits metamerism, a form of structural isomerism where alkyl groups differ in position around the functional group . This contrasts with simpler amines like diethylamine (B46881) (lacking the propyl chain) or methyl propylamine (B44156) (different alkyl substitution patterns), which results in altered reactivity and solubility profiles . The nitrogen center in this compound adopts a trigonal pyramidal geometry, and despite having three distinct substituents, it does not exhibit optical activity due to rapid pyramidal inversion at room temperature, with an estimated inversion barrier of 24.2 kJ/mol .

Fundamental Research Questions and Objectives Pertaining to this compound

Research pertaining to this compound primarily revolves around understanding its synthesis, reactivity, and potential applications. Key objectives include:

Synthetic Optimization: Investigating and optimizing various synthetic routes, such as the alkylation of primary amines or reductive amination, is a core research question. This involves controlling reaction conditions like stoichiometry, temperature, and atmospheric inertness to maximize yield and minimize undesirable side reactions .

Catalytic Performance: this compound is explored for its potential as a catalyst in organic reactions. Studies have indicated its effectiveness in promoting reactions like the Diels-Alder cycloaddition, a crucial process for synthesizing complex organic molecules smolecule.com. Its capacity to function as a Brønsted base is also a subject of research for various chemical transformations smolecule.com.

Role as a Chemical Intermediate: A significant research objective is to further elucidate its versatility as a building block in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals ontosight.aismolecule.com.

Specialized Applications: Research extends to niche applications, such as its use in the functionalization of amine-propyl solid-phase extraction (SPE) cartridges for lipidomics research, enabling the fractionation of lipids by polarity . Furthermore, studies have explored its incorporation into modified polymers, like poly(vinyl alcohol), to enhance cellular uptake for gene delivery applications, demonstrating improved gene silencing efficiency chemicalbook.com. Its solvent properties and potential as a corrosion inhibitor are also areas of investigation smolecule.com.

Fundamental Reactivity Studies: Understanding its characteristic reactions, including neutralization reactions with acids to form salts, alkylation reactions where the nitrogen atom reacts with alkyl halides, and condensation reactions with carbonyl compounds to form imines or enamines, remains a fundamental research objective smolecule.com.

These research avenues aim to fully characterize this compound's chemical behavior and leverage its unique properties for advancements in organic synthesis, materials science, and chemical analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17N B1197914 Diethyl(propyl)amine CAS No. 4458-31-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17N/c1-4-7-8(5-2)6-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZTVWVYCLIIJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70196227
Record name Diethyl(propyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4458-31-5
Record name Diethylpropylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4458-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(n-Propyl)diethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004458315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylpropylamine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1097
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl(propyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70196227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl(propyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.465
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(N-PROPYL)DIETHYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7TX2UQI1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Process Optimization for Diethyl Propyl Amine

Established Synthetic Routes to Diethyl(propyl)amine

The formation of this compound typically involves the construction of carbon-nitrogen bonds, often proceeding through multi-step processes or direct functionalization of existing amine or carbonyl compounds.

Reductive Amination Strategies and Catalyst Systems

Reductive amination stands as a versatile and widely applied method for the synthesis of secondary and tertiary amines, including this compound. This process generally involves two main steps: the condensation of an aldehyde or ketone with an amine to form an imine intermediate, followed by the reduction of this imine to the desired amine. fiveable.melibretexts.orgrsc.orguomustansiriyah.edu.iqmasterorganicchemistry.com

For this compound, the key precursors are propionaldehyde (B47417) (propanal) and diethylamine (B46881). The reaction proceeds via the formation of an imine (N-ethyl-N-propylideneamine) which is subsequently reduced. Computational investigations have explored the mechanism of the reductive amination of propionaldehyde with diethylamine to yield N,N-diethylpropan-1-amine, highlighting the nucleophilic addition of the amine to the carbonyl group of the aldehyde, leading to a carbinolamine intermediate. This intermediate then undergoes intramolecular condensation to form an iminium ion or enamine, which is finally reduced to the amine product. rsc.org

Common catalyst systems for the reductive amination of aldehydes and ketones include heterogeneous catalysts like Raney nickel, palladium on carbon (Pd/C), and platinum dioxide (Adams' catalyst), as well as various homogeneous catalysts. uomustansiriyah.edu.iqlibretexts.org For instance, rhodium-catalyzed reductive amination has been explored for similar systems, demonstrating the applicability of transition metal complexes in these reactions. researchgate.netgoogle.com

Reaction TypeReactantsCatalyst TypeTypical ConditionsNotes
Reductive AminationPropionaldehyde, DiethylamineHeterogeneous (e.g., Raney Ni, Pd/C, PtO₂) or Homogeneous (e.g., Rh complexes)Hydrogenation under pressure, varying temperatures (e.g., 20-100 °C) google.comTwo-step process (imine formation then reduction) or one-pot. fiveable.melibretexts.orgrsc.orgmasterorganicchemistry.com

Alkylation Reactions of Lower Molecular Weight Amines

Alkylation reactions involve the direct reaction of amines with alkyl halides or other alkylating agents. While direct alkylation of ammonia (B1221849) or primary/secondary amines with alkyl halides can lead to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts due to polyalkylation, careful control of stoichiometry (e.g., using excess amine) can favor the desired product. libretexts.orglibretexts.orgmnstate.edulumenlearning.comchemguide.co.uklkouniv.ac.in

For the synthesis of this compound, the alkylation of diethylamine with a propyl halide (e.g., propyl iodide, propyl bromide, or propyl chloride) is a plausible route. This involves the nucleophilic attack of the diethylamine on the alkyl halide, followed by deprotonation. mnstate.edulumenlearning.comthieme-connect.de While specific data for this compound via this route is not extensively detailed in the provided snippets, the general principle is well-established for synthesizing tertiary amines from secondary amines and alkyl halides. For example, similar reactions are known for synthesizing N-methyl-di-n-propylamine from di-n-propylamine and methyl iodide or dimethyl sulfate (B86663), which suggests the viability of this approach for this compound. google.com

Alternative Synthetic Approaches (e.g., Hofmann Elimination Derivatives, Amine Exchange)

While the Hofmann elimination is primarily a degradation reaction used to produce alkenes and tertiary amines from quaternary ammonium salts, it is not typically a synthetic route for building a specific tertiary amine from simpler precursors. It involves exhaustive methylation to form a quaternary ammonium salt, followed by elimination. hu.edu.jogdckathua.combyjus.comresearchgate.net Therefore, it is not a direct synthetic methodology for this compound from its constituent parts.

Advanced Catalytic Methodologies in this compound Synthesis

Advanced catalytic methodologies focus on enhancing the selectivity, efficiency, and sustainability of amine synthesis, often employing sophisticated homogeneous or heterogeneous catalyst systems.

Homogeneous Catalysis for Selective this compound Formation

Homogeneous catalysis offers the advantage of high selectivity due to the well-defined active sites of the catalyst complexes. In the context of reductive amination, rhodium-catalyzed systems have shown promise. For instance, studies on the rhodium-catalyzed reductive amination of undecanal (B90771) with diethylamine demonstrate the potential for controlled synthesis of tertiary amines using homogeneous catalysts. researchgate.net Other examples of homogeneous catalyst systems, such as N-heterocyclic carbene iridium complexes and iridium pincer metal species, have proven efficient for the amination of alcohols, and ruthenium-based catalysts have been developed for direct amination of alcohols with various amines. rsc.org These advancements suggest that similar homogeneous systems could be tailored for the selective synthesis of this compound from appropriate precursors.

Heterogeneous Catalysis and Reactor Design Considerations

Heterogeneous catalysis is widely favored in industrial processes due to easier catalyst separation and recycling. Catalysts based on cobalt, nickel, and ruthenium are frequently employed for the hydrogenation steps in amine synthesis. rsc.orgchalmers.se For example, the production of dimethylpropylamine (B179496) from dimethylamine (B145610) and propanol (B110389) in the gaseous phase over cobalt or nickel-containing catalysts demonstrates the application of heterogeneous catalysis for tertiary amine synthesis. This process can be carried out at temperatures between 100 °C and 200 °C and pressures between 1 and 20 kg/cm ², with the molar ratio of reactants being a critical factor for yield. google.com

Reactor design plays a crucial role in optimizing heterogeneous catalytic processes. Continuous reaction in a reaction column, for instance, is a common approach for producing amines in the presence of heterogeneous catalysts, allowing for better control over reaction conditions and product separation. google.comgoogle.com The choice of catalyst, its physical form (e.g., pelleted), and activation procedures are also critical for achieving high catalytic activity and selectivity. google.com The thermal and structural stability of heterogeneous catalysts like Raney nickel allows their use under a wide range of reaction conditions, contributing to their utility in industrial-scale amine production. google.com

Table 1: Key Catalysts and Conditions in Amine Synthesis (General Examples)

Catalyst TypeMetal(s)ApplicationTypical ConditionsPubChem CID
HeterogeneousRaney NickelReductive Amination, HydrogenationWide range of temperatures and pressures (e.g., 175-250 °C, 100-300 bar H₂) google.comcsic.es935 americanelements.com
HeterogeneousPalladium on Carbon (Pd/C)Reductive Amination, HydrogenationCatalytic hydrogenation (e.g., carbonyl reduction, nitro group reduction) researchgate.netcsic.es23938 wikidata.org
HeterogeneousPlatinum Dioxide (Adams' Catalyst)Reductive Amination, HydrogenationHydrogenation of various functional groups rsc.orglumenlearning.comgoogle.comchalmers.se11139377 chalmers.se
HeterogeneousCobalt/Nickel CatalystsAmination of AlcoholsGaseous phase, 100-200 °C, 1-20 kg/cm ² pressure google.comCo: 23927, Ni: 935
HomogeneousRhodium complexes (e.g., Rh(acac)(cod))Reductive AminationMethanol solvent, 30 bar H₂, 100 °C researchgate.netRh: 23937
HomogeneousIridium pincer complexesAmination of AlcoholsEfficient for short aliphatic chain alcohols rsc.orgIr: 23933
HomogeneousRuthenium-based systemsDirect Amination of AlcoholsVarious conditions depending on specific complex rsc.orgRu: 23950 fishersci.se

Principles of Green Chemistry in Synthesis Optimization for this compound

The application of Green Chemistry principles in the synthesis of chemical compounds, including tertiary amines like this compound, aims to minimize environmental impact and enhance process efficiency. These principles advocate for waste prevention, maximizing atom economy, designing less hazardous chemical syntheses, using safer solvents and auxiliaries, promoting energy efficiency, and employing catalysis. rsc.orgdiva-portal.orgacs.orgcore.ac.uk

In the context of tertiary amine synthesis, several green chemistry considerations are paramount:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used into the final product, thereby minimizing waste. acs.org Traditional alkylation reactions, while effective, can generate stoichiometric salt byproducts, which reduces atom economy. More atom-economical approaches, such as certain catalytic hydroamination reactions, are preferred. googleapis.comgoogle.com

Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives, such as water, ionic liquids, supercritical CO2, or bio-based solvents, is a key objective. rsc.org Ideally, reactions should proceed under solvent-free conditions to further reduce environmental pollution and often improve yields and cost-effectiveness. rsc.orgcore.ac.uk

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents, as catalysts can accelerate reactions and reduce the need for large quantities of reactive, often hazardous, materials. diva-portal.orgacs.org For instance, the hydroamination of aliphatic alcohols with amines to form tertiary amines can be catalyzed by metals like cobalt, nickel, or copper chromite, offering a more efficient and potentially greener route compared to non-catalytic methods. googleapis.comgoogle.com

Energy Efficiency: Optimizing reaction conditions to proceed at ambient temperature and pressure whenever possible contributes significantly to reducing the energy footprint of a synthesis.

Minimizing Derivatives: Avoiding unnecessary derivatization steps, such as the use of blocking or protecting groups, reduces the need for additional reagents and minimizes waste generation. acs.orgcore.ac.uk

While specific detailed green chemistry optimizations for this compound synthesis are not extensively documented in the public domain, the general principles apply to its production, encouraging the development of routes that are more environmentally benign and resource-efficient.

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound, as a tertiary amine, typically proceeds through reaction pathways common to the synthesis of other tertiary amines. Two prominent synthetic methodologies include alkylation and reductive amination.

Alkylation Reactions: Alkylation involves the reaction of an amine with an alkylating agent, such as an alkyl halide. In the formation of tertiary amines, this often involves the sequential alkylation of ammonia, or a primary or secondary amine. For example, this compound could conceptually be formed by the alkylation of diethylamine with a propylating agent, or through multiple alkylation steps starting from ammonia or propylamine (B44156). The mechanism generally follows a nucleophilic substitution (SN2) pathway, where the lone pair on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent. A challenge with this method can be over-alkylation, leading to quaternary ammonium salts.

Reductive Amination: Reductive amination is another versatile method for synthesizing tertiary amines. This process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine, followed by reduction of the intermediate imine or iminium ion. For the synthesis of this compound, this could involve the reaction of diethylamine with an aldehyde containing a propyl group (e.g., propanal), or propylamine with a ketone or aldehyde followed by further alkylation. The mechanism involves the initial condensation of the amine with the carbonyl compound to form an imine (or iminium ion under acidic conditions), which is then subsequently reduced to the desired amine using a reducing agent.

Catalytic Hydroamination: A related approach, exemplified by the synthesis of dimethylpropylamine, involves the hydroamination of aliphatic alcohols. This process utilizes metal catalysts, such as cobalt, nickel, or copper chromite, to react an amine (e.g., dimethylamine) with an alcohol (e.g., propyl alcohol) in the presence of hydrogen at elevated temperatures. googleapis.comgoogle.com This catalytic route offers a direct and potentially more efficient pathway to tertiary amines, with the mechanism involving the activation of the alcohol and amine by the metal catalyst, facilitating the formation of the C-N bond and the release of water.

Mechanistic investigations into tertiary amine formation reactions often involve detailed studies of reaction intermediates, transition states, and the role of catalysts. For instance, studies on rhodium-catalyzed asymmetric synthesis of α-trisubstituted-α-tertiary amines have revealed the involvement of π-allyl intermediates and the influence of hydrogen bonding interactions in directing the nucleophilic attack of amines. nih.govwayne.eduacs.org Such detailed mechanistic understanding is crucial for optimizing reaction conditions, improving selectivity, and designing novel synthetic routes.

Purification and Isolation Methodologies for High Purity this compound

Achieving high purity for this compound is essential for its various applications. Given its physical properties, including a boiling point typically ranging from 111.9 °C to 138 °C ontosight.aichemicalbook.comechemi.com and its liquid state at room temperature, various purification and isolation techniques can be employed.

Distillation: Fractional distillation is a common and effective method for purifying liquid amines. acs.org The differences in boiling points between this compound and potential impurities (such as unreacted starting materials, secondary or primary amines, or higher boiling byproducts) allow for their separation. Vacuum distillation may be employed to lower the boiling point and minimize thermal decomposition, particularly for compounds that might be temperature-sensitive.

Chromatographic Techniques:

Adsorption Chromatography: Impure tertiary amines can be purified by passing them, often dissolved in an organic solvent, over adsorbents such as aluminum oxides or silica (B1680970) gel. google.comgoogle.com These adsorbents retain primary and secondary amines and/or their hydrochlorides, allowing the pure tertiary amine to pass through. The impurities can then be removed from the adsorbents using polar solvents like methanol, ethanol, propanol, isopropanol (B130326), acetone, or methyl ethyl ketone for regeneration. google.com

Amine-Functionalized Stationary Phases: Traditional silica columns can be problematic for amine purification due to strong acid-base interactions between the basic amine and acidic silica. biotage.com Amine-functionalized silica cartridges (e.g., Biotage® KP-NH) are designed to mask the silanols, minimizing these interactions and enabling efficient separation of amine mixtures using solvent systems like hexane/ethyl acetate (B1210297) gradients. biotage.com

Strong Cation Exchange (SCX) Solid-Phase Extraction (SPE): SCX sorbents, such as ISOLUTE SCX-2, can bind basic compounds, allowing for their isolation from non-basic impurities. biotage.co.jp While effective for separating basic compounds, differentiating between secondary and tertiary amines using SCX-2 alone can be challenging. biotage.co.jp

Derivatization Purification Technique (DPT): To overcome the challenge of separating secondary and tertiary amines, a derivatization purification technique can be employed with SCX-2. This involves selectively modifying the basicity of secondary amines, for instance, by treating the mixture with di-tert-butyl dicarbonate (B1257347) (Boc2O). This converts the secondary amine into a non-basic carbamate, while the tertiary amine remains unchanged, allowing for their separation via SCX-2. biotage.co.jp

Extraction Methodologies:

Buffer-Assisted Extraction: Mixtures containing primary, secondary, and tertiary amines can be successfully separated using buffer-based extraction procedures with varying pH. acs.org This method leverages the differing pKa values of the amines, allowing for selective protonation and deprotonation, and thus differential solubility in aqueous and organic phases.

Acid Extraction: Non-basic impurities in a crude reaction mixture can be easily removed by acid extraction, leaving the basic amine in the aqueous acidic layer as its salt. acs.org The purified amine can then be regenerated by basification and extraction into an organic solvent.

The choice of purification method often depends on the scale of the synthesis, the nature and quantity of impurities, and the desired purity level of the final this compound product.

Compound Properties

The following table summarizes key physical and chemical properties of this compound:

PropertyValueSource
Molecular FormulaC₇H₁₇N ontosight.aiwikidata.org
Molecular Weight115.22 g/mol ontosight.aichemicalbook.com
PubChem CID78206 nih.govwikidata.org
CAS Number4458-31-5 echemi.comwikidata.org
Boiling Point111.9-112.2 °C echemi.com, 118 °C chemicalbook.com, 136-138 °C ontosight.ai ontosight.aichemicalbook.comechemi.com
Melting Point-20 °C ontosight.ai, -91.17 °C (estimate) chemicalbook.comechemi.com ontosight.aichemicalbook.comechemi.com
Density (at 20 °C)0.742 g/cm³ echemi.com
XLogP32.2 nih.gov
SolubilitySoluble in water and most organic solvents ontosight.ai

Chemical Reactivity and Mechanistic Studies of Diethyl Propyl Amine

Acid-Base Properties and Protonation Equilibria of Diethyl(propyl)amine

Amines, including this compound, exhibit basic properties due to the presence of a lone pair of electrons on the nitrogen atom, which can accept a proton (H⁺). firsthope.co.in The basicity of an amine is quantitatively expressed by the pKₐ value of its conjugate acid (the ammonium (B1175870) ion). firsthope.co.instolaf.edu

Determination of pKa Values in Aqueous and Non-Aqueous Media

Determining pKₐ values in non-aqueous solvents presents unique challenges compared to aqueous solutions, often requiring specialized methods due to differences in solubility and reactivity. liverpool.ac.uk Computational models, such as those employing polarizable force fields combined with continuum solvent models, are utilized to predict pKₐ shifts in non-aqueous media, accounting for solvation effects and conformational dynamics. Experimental validation typically involves techniques like potentiometric titration in non-aqueous solvents such as dimethyl sulfoxide (B87167) (DMSO).

Influence of Solvent and Substituent Effects on Basicity

The basic strength of amines is influenced by a combination of electronic and steric effects, as well as solvation effects from the surrounding medium. vedantu.comlibretexts.org

Inductive Effects : Alkyl groups, such as the ethyl and propyl groups in this compound, are electron-donating. This positive inductive effect (+I effect) increases the electron density on the nitrogen atom, making the lone pair more available for protonation and thereby enhancing the amine's basicity. firsthope.co.infiveable.mesavemyexams.compharmaguideline.com this compound, with three alkyl substituents, benefits from these electron-donating effects.

Solvation Effects : The basicity of amines is significantly influenced by solvation, particularly in protic solvents like water. Solvation stabilizes the protonated amine (the conjugate acid) through hydrogen bonding interactions with solvent molecules. vedantu.comfiveable.me Protic solvents generally increase amine basicity by stabilizing the conjugate acid, while aprotic solvents tend to decrease it. fiveable.me The extent of solvation of the protonated amine is a critical factor in determining its basic strength. libretexts.org

Steric Effects : Steric hindrance, caused by the bulkiness of alkyl groups around the nitrogen atom, can impede the approach of a proton, thereby decreasing the basic strength. vedantu.com Tertiary amines, having three alkyl groups, experience more steric crowding around the nitrogen atom compared to primary or secondary amines. This steric hindrance can reduce the extent of solvation of the protonated amine, which in turn can lower its basicity in aqueous solution. vedantu.com

Nucleophilic Reactivity of this compound

As a tertiary amine, this compound possesses a readily available lone pair of electrons on its nitrogen atom, making it a potent nucleophile. This nucleophilic character drives various reactions, including alkylation, quaternization, and the formation of coordination complexes.

Alkylation and Quaternization Reactions of the Nitrogen Center

This compound readily undergoes alkylation reactions, where its nitrogen atom reacts with alkyl halides to form more complex amines. smolecule.com A particularly important type of alkylation for tertiary amines is quaternization, which results in the formation of quaternary ammonium salts. uomustansiriyah.edu.iq In these reactions, the lone pair on the nitrogen atom attacks an electrophilic carbon of an alkylating agent, forming a new carbon-nitrogen bond and generating a positively charged nitrogen center with four alkyl substituents. uomustansiriyah.edu.iq

Quaternization reactions can be carried out under various conditions. For instance, the reaction with methyl bromide can be conducted in organic solvents like diethyl ether at low temperatures (e.g., 0-3 °C) over 24 hours, leading to the crystallization of the product. google.com Similarly, dimethyl sulfate (B86663) can be used as an alkylating agent in organic solvents such as ethyl acetate (B1210297) at room temperature with continuous stirring. google.com The quaternization process typically involves heating the tertiary amine with the alkylating agent in a reaction vessel, with reaction temperatures generally ranging from 50 to 150 °C. google.com

Alkylating Agent Solvent (Typical) Temperature (Typical) Product Type
Methyl Bromide Diethyl Ether 0-3 °C Quaternary Ammonium Salt
Dimethyl Sulfate Ethyl Acetate Room Temperature Quaternary Ammonium Salt

Formation of Coordination Complexes and Adducts with Lewis Acids

This compound, with its electron-rich nitrogen atom, acts as a Lewis base, capable of donating its lone pair of electrons to a Lewis acid to form a Lewis adduct. wikipedia.orglibretexts.org This interaction results in the formation of a coordinate covalent bond between the Lewis acid and the Lewis base. libretexts.org

Amines are well-known to form coordination complexes, particularly with transition metal ions. conicet.gov.ar These complexes are significant in various fields, including coordination chemistry and catalysis. conicet.gov.ar While specific complexes of this compound are not detailed, related alkylamines have been observed to form coordination complexes with various metals, such as platinum(II) and cadmium(II). google.comresearchgate.net For example, 1,2-dimethylpropylamine (B1361077) has been mentioned in the context of forming coordination complexes with K₂PtCl₄. google.com

The formation of adducts with simple Lewis acids is also a fundamental aspect of this compound's reactivity. A classic example of Lewis acid-base adduct formation involves a proton (H⁺) acting as a Lewis acid, forming an ammonium ion (e.g., H⁺ + NH₃ → NH₄⁺). wikipedia.org Other common Lewis acids include boron trihalides (e.g., BF₃, BCl₃) and organoboranes (e.g., trimethylborane). wikipedia.org this compound's lone pair allows it to readily form adducts with such species, exemplified by the general reaction: Lewis Acid + :Amine → Lewis Acid·Amine Adduct. wikipedia.org

Type of Interaction Description Example (General)
Lewis Basicity Donation of electron lone pair from nitrogen Amine + H⁺ → Protonated Amine
Coordination Complex Formation Donation of electron lone pair to metal ion Amine + Metal Ion → Metal-Amine Complex
Adduct Formation with Lewis Acids Donation of electron lone pair to non-metal Lewis acid Amine + Boron Trihalide → Amine-Boron Adduct

Oxidation Pathways and Mechanisms of this compound

Tertiary amines are readily oxidized due to the presence of the lone pair of electrons on the nitrogen atom and the susceptible C-H bonds on the adjacent alkyl groups researchgate.netsioc-journal.cnnih.gov. The oxidation pathways of this compound can lead to various products, including N-oxides, hydroxylamines (indirectly), and products of oxidative cleavage and fragmentation.

Formation of N-Oxides and Hydroxylamines

The direct oxidation of tertiary amines, including this compound, typically leads to the formation of tertiary amine N-oxides google.commasterorganicchemistry.comthieme-connect.deliverpool.ac.ukresearchgate.netorganic-chemistry.org. This process commonly employs oxidants such as hydrogen peroxide (H₂O₂) or peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) masterorganicchemistry.comthieme-connect.deliverpool.ac.ukresearchgate.netorganic-chemistry.org.

The mechanism for N-oxide formation is generally concerted. It involves the nucleophilic attack of the amine nitrogen's lone pair on an electrophilic oxygen atom of the oxidant (e.g., hydrogen peroxide or a peroxy acid). This initial step forms an intermediate with an N-OH bond, which is subsequently deprotonated to yield the N-oxide, characterized by a positively charged nitrogen and a negatively charged oxygen (a zwitterionic structure) masterorganicchemistry.com.

Table 2: Typical Oxidants for Tertiary Amine N-Oxide Formation

OxidantConditions (General)Mechanism Type
Hydrogen Peroxide (H₂O₂)Aqueous solution, sometimes with catalysts (e.g., polyoxometallates, ruthenium trichloride) google.comresearchgate.netConcerted, sometimes catalytic google.comresearchgate.net
Peroxy Acids (e.g., m-CPBA)Mild conditions, often at or below room temperature masterorganicchemistry.comliverpool.ac.ukorganic-chemistry.orgConcerted masterorganicchemistry.comliverpool.ac.uk
Dimethyldioxirane (DMDO)0°C, high yields thieme-connect.deEfficient, clean
Molecular Oxygen (O₂)With catalysts (e.g., iron(III) oxide, ruthenium trichloride) thieme-connect.deresearchgate.netCatalytic, radical (proposed) thieme-connect.de

While tertiary amines primarily form N-oxides upon direct oxidation, hydroxylamines can be generated as products of subsequent reactions. For instance, in the Cope elimination (discussed in Section 3.5), the thermal decomposition of a tertiary amine N-oxide yields an alkene and an N,N-disubstituted hydroxylamine (B1172632) masterorganicchemistry.comorganic-chemistry.orgwikipedia.org.

Oxidative Cleavage and Fragmentation Mechanisms

Oxidative cleavage and fragmentation of this compound can occur through several pathways, typically involving the scission of C-N or C-C bonds.

One common mechanism involves the initial α-carbon oxidation of the tertiary amine to form an iminium ion intermediate nih.govchemrxiv.orgresearchgate.netuni-muenchen.de. This iminium ion is highly reactive and can undergo hydrolysis, leading to dealkylation (loss of an alkyl group as an aldehyde or ketone) and the formation of a secondary amine chemrxiv.orguni-muenchen.de. For example, studies on iron-catalyzed α-C-H oxidations of tertiary amines suggest mechanisms involving C-H abstraction at a coordinated substrate molecule, leading to dealkylated or amide products chemrxiv.org.

Oxidative C-N bond cleavage can also be achieved using catalysts like iodine or copper salts organic-chemistry.orgresearchgate.net. For instance, I₂-catalyzed oxidative acylation of tertiary amines with acyl chlorides can lead to amides via C-N bond cleavage, often proceeding through a radical process organic-chemistry.org. Copper(I) oxide has also been used to promote oxidative C-N bond cleavage of tertiary amines to synthesize sulfonamides from sulfonyl chlorides researchgate.net.

Furthermore, selective cleavage of C(sp³)-C(sp³) bonds in tertiary amines has been observed under oxidative conditions, such as employing copper salts under air pressure, leading to the formation of formamides nih.gov. This indicates that the alkyl chains themselves can undergo fragmentation beyond just dealkylation from the nitrogen.

Thermal Decomposition and Pyrolysis Studies of this compound

Thermal decomposition (pyrolysis) of amines generally occurs at elevated temperatures, leading to the scission of C-N bonds and the formation of various products, including unsaturated hydrocarbons and aromatics researchgate.net. For tertiary amines like this compound, specific decomposition pathways are observed.

A well-known thermal decomposition pathway is the Cope elimination, which involves the pyrolysis of a tertiary amine N-oxide masterorganicchemistry.comorganic-chemistry.orgwikipedia.orgresearchgate.net. If this compound is first oxidized to its N-oxide, subsequent heating (e.g., around 160°C) induces an intramolecular syn-elimination. This concerted reaction proceeds through a five-membered cyclic transition state, resulting in the formation of an alkene (e.g., propene or ethene from the propyl and ethyl groups, respectively) and an N,N-disubstituted hydroxylamine masterorganicchemistry.comorganic-chemistry.orgwikipedia.org. The selectivity of the alkene formation often favors the less-substituted alkene (Hofmann rule) organic-chemistry.org.

Table 3: Key Features of Cope Elimination (Thermal Decomposition of Amine N-Oxides)

FeatureDescription
Starting MaterialTertiary Amine N-oxide (e.g., this compound N-oxide) masterorganicchemistry.comorganic-chemistry.orgwikipedia.org
ConditionsHeating (e.g., ~160°C), aprotic solvents masterorganicchemistry.comorganic-chemistry.org
MechanismConcerted syn-elimination, via a five-membered cyclic transition state masterorganicchemistry.comorganic-chemistry.orgwikipedia.org
ProductsAlkene and N,N-disubstituted hydroxylamine masterorganicchemistry.comorganic-chemistry.orgwikipedia.org
SelectivityOften favors less-substituted alkene (Hofmann rule) due to steric hindrance organic-chemistry.org

Beyond Cope elimination, general pyrolysis studies on aliphatic amines indicate that at higher temperatures (e.g., 600°C), intermolecular reactions can occur, generating heavier nitrogen-containing compounds. Homolytic fission of C-N bonds can also be a significant pathway, leading to free radicals researchgate.net.

Advanced Analytical and Spectroscopic Characterization Methodologies for Diethyl Propyl Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the molecular structure and conformation of organic compounds by analyzing the magnetic properties of atomic nuclei. For diethyl(propyl)amine (C₇H₁₇N), both proton (¹H) and carbon-13 (¹³C) NMR, along with advanced two-dimensional (2D) techniques and variable temperature studies, provide comprehensive insights.

This compound is a tertiary amine, meaning the nitrogen atom is bonded to three carbon atoms and has no directly attached hydrogen atoms nih.govebi.ac.uk. Consequently, its ¹H NMR spectrum will not exhibit any N-H proton signals, which typically appear in the region of 0.5-3.0 ppm for primary and secondary amines tutorchase.comoregonstate.edulibretexts.orgspectroscopyonline.com.

The ¹H NMR spectrum of this compound would primarily show signals corresponding to the protons on the two ethyl groups (–CH₂CH₃) and one propyl group (–CH₂CH₂CH₃) attached to the nitrogen. Protons on carbon atoms directly adjacent to the nitrogen (alpha-carbons) are deshielded due to the electronegativity of the nitrogen, typically resonating further downfield, often in the 2-3 ppm range oregonstate.edulibretexts.orgresearchgate.net. Protons further away from the nitrogen (beta and gamma carbons) would appear at higher field, similar to typical alkane shifts.

Table 1: Expected ¹H NMR Chemical Shifts for this compound (Hypothetical Data in CDCl₃)

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegration
–N–CH₂CH₃ (alpha)2.3 – 2.6Quartet4H
–N–CH₂CH₂CH₃ (alpha)2.2 – 2.5Triplet2H
–N–CH₂CH₃ (beta)0.9 – 1.1Triplet6H
–N–CH₂CH₂CH₃ (beta)1.4 – 1.7Multiplet2H
–N–CH₂CH₂CH₃ (gamma)0.8 – 1.0Triplet3H

In the ¹³C NMR spectrum, the carbon atoms directly bonded to the nitrogen (alpha-carbons) are also deshielded, typically appearing in the range of 30-60 ppm, approximately 20 ppm downfield compared to similar carbons in alkanes tutorchase.comlibretexts.orglibretexts.org. The chemical shifts of carbons further along the alkyl chains (beta and gamma carbons) would be closer to those of typical alkane carbons.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound (Hypothetical Data in CDCl₃)

Carbon EnvironmentChemical Shift (δ, ppm)
–N–CH₂CH₃ (alpha)45 – 50
–N–CH₂CH₂CH₃ (alpha)48 – 53
–N–CH₂CH₃ (beta)10 – 15
–N–CH₂CH₂CH₃ (beta)20 – 25
–N–CH₂CH₂CH₃ (gamma)10 – 15

Advanced 2D NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C NMR signals and elucidating the full connectivity of this compound.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are spin-spin coupled to each other ptfarm.plscience.govacs.org. For this compound, this would confirm the connectivity within the ethyl and propyl chains. For instance, the alpha-CH₂ protons of the ethyl group would show correlation with the beta-CH₃ protons, and similarly, the alpha-CH₂ protons of the propyl group would correlate with its beta-CH₂ protons, which in turn correlate with the gamma-CH₃ protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment provides direct one-bond correlations between protons and the carbons to which they are attached ptfarm.plscience.govacs.orgmdpi.com. This is particularly useful for distinguishing between different types of CH₂, CH, and CH₃ groups and for assigning specific proton signals to their corresponding carbon signals. For example, it would directly link the deshielded alpha-CH₂ protons to their deshielded alpha-carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment reveals long-range (two- and three-bond) correlations between protons and carbons ptfarm.plscience.govacs.orgmdpi.com. This technique is invaluable for establishing connectivity across quaternary centers or, in the case of amines, confirming the attachment of alkyl chains to the nitrogen. For this compound, HMBC correlations would be observed between the alpha-CH₂ protons of both the ethyl and propyl groups and the carbons of the adjacent alkyl chains. For example, the alpha-CH₂ protons of an ethyl group would show correlations to the beta-CH₃ carbon of the same ethyl group, and potentially to the alpha-carbons of the other ethyl and propyl groups across the nitrogen, albeit indirectly.

Tertiary amines, including this compound, are known to undergo pyramidal inversion at the nitrogen atom, where the lone pair and the three substituents rapidly interconvert their positions . This inversion barrier is typically low, allowing for rapid interconversion at room temperature .

Variable Temperature NMR (VT-NMR) can be employed to study such dynamic processes if the rate of interconversion falls within the NMR timescale (approximately 10⁻⁴ to 10¹⁰ s⁻¹) ut.ee. At sufficiently low temperatures, if the pyramidal inversion is slowed down, diastereotopic protons or carbons (e.g., the two protons on an alpha-CH₂ group if the environment becomes chiral due to hindered rotation or inversion) might appear as distinct signals. As the temperature is increased, these distinct signals would coalesce into a single, averaged signal due to the accelerated inversion, providing information about the activation energy barrier of the process illinois.eduresearchgate.netcdnsciencepub.com. While the inversion barrier for this compound itself might be too low to observe distinct signals at typical NMR temperatures, studies on similar tertiary amines have demonstrated the utility of VT-NMR for probing conformational dynamics and exchange processes illinois.eduresearchgate.net.

Application of Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

Mass Spectrometry (MS) Techniques for Molecular Fingerprinting and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight, elemental composition, and structural features of a compound by measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments.

High-Resolution Mass Spectrometry (HRMS) is essential for precisely determining the exact mass of this compound, which allows for the unambiguous determination of its elemental composition. The molecular formula of this compound is C₇H₁₇N nih.govwikidata.orgchemspider.commolport.com. The exact mass of this compound is calculated to be 115.136099547 Da nih.govwikidata.orgchemsrc.com.

According to the nitrogen rule in mass spectrometry, a neutral organic compound containing an odd number of nitrogen atoms will produce a molecular ion (M⁺•) with an odd-numbered molecular weight whitman.edujove.comjove.com. This compound contains one nitrogen atom, so its molecular ion would be observed at an odd m/z value, specifically m/z 115 nih.govwikidata.orgchemspider.commolport.comchemsrc.com. HRMS provides the precision necessary to differentiate C₇H₁₇N from other compounds with similar nominal masses but different elemental compositions.

Tandem Mass Spectrometry (MS/MS), particularly techniques like Collision-Induced Dissociation (CID), is used to induce fragmentation of selected precursor ions, providing valuable information about their connectivity and substructures google.comcdnsciencepub.com. For protonated this compound ([M+H]⁺), the fragmentation patterns are characteristic of tertiary amines.

The predominant fragmentation pathway for aliphatic amines in mass spectrometry is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom whitman.edujove.comjove.comlibretexts.orgmiamioh.edu. The positive charge is typically retained by the nitrogen-containing fragment, leading to the formation of a stable iminium ion jove.comjove.comlibretexts.org.

For this compound, with two ethyl groups and one propyl group attached to the nitrogen, several α-cleavage pathways are possible:

Loss of an ethyl radical (•CH₂CH₃): Cleavage of one of the C-C bonds alpha to the nitrogen on an ethyl group results in the loss of an ethyl radical (29 Da). This would lead to a fragment ion at m/z 86 (115 - 29) jove.com. The resulting iminium ion would be [CH₂=N(CH₂CH₃)(CH₂CH₂CH₃)]⁺.

Loss of a propyl radical (•CH₂CH₂CH₃): Cleavage of the C-C bond alpha to the nitrogen on the propyl group results in the loss of a propyl radical (43 Da). This would lead to a fragment ion at m/z 72 (115 - 43) jove.com. The resulting iminium ion would be [CH₂=N(CH₂CH₃)₂]⁺.

In general, the loss of the largest alkyl radical is often preferred in amine fragmentation whitman.edumiamioh.edu. Therefore, the m/z 72 fragment (resulting from the loss of the propyl radical) is expected to be a prominent peak, often the base peak, in the MS/MS spectrum of protonated this compound jove.com. Additionally, amines produce even-mass fragments, which is a characteristic feature in their mass spectra whitman.edu. MS/MS experiments allow for the isolation of the protonated molecular ion and subsequent fragmentation, providing a clear map of these diagnostic fragment ions and confirming the proposed fragmentation pathways.

Table 3: Expected MS Fragmentation Ions for Protonated this compound ([M+H]⁺)

m/z ValueProposed Fragment Ion StructureNeutral LossProposed Pathway
116[C₇H₁₈N]⁺ (Protonated Molecular Ion)--
86[CH₂=N(CH₂CH₃)(CH₂CH₂CH₃)]⁺•CH₂CH₃ (Ethyl radical)α-cleavage (loss of ethyl)
72[CH₂=N(CH₂CH₃)₂]⁺•CH₂CH₂CH₃ (Propyl radical)α-cleavage (loss of propyl)

Ionization Techniques (e.g., ESI, CI, EI) Optimized for Tertiary Amine Analysis

Mass spectrometry (MS) is a powerful tool for the characterization of this compound, providing information on molecular weight and fragmentation patterns. The choice of ionization technique is critical for optimal analysis of tertiary amines.

Electron Ionization (EI) : EI is a hard ionization technique that typically produces extensive fragmentation. For amines, the presence of nitrogen can be detected by its odd molecular weight, and the resulting fragments are often even-numbered whitman.edujove.com. A common fragmentation pathway for aliphatic amines, including tertiary amines like this compound, is α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). This process yields a resonance-stabilized nitrogen-containing cation and an alkyl radical jove.comlibretexts.org. For tertiary amines, the base peak in the EI mass spectrum often results from the loss of the largest alkyl group attached to the nitrogen via β-cleavage, leading to a stable iminium ion whitman.edu. For instance, in the case of this compound (C7H17N, MW 115.22 g/mol ), α-cleavage could lead to fragments such as [CH2=N+(C2H5)2] at m/z 86 (loss of a propyl radical) or [CH2=N+(C2H5)(C3H7)] at m/z 100 (loss of an ethyl radical) jove.comchromforum.org. However, the molecular ion (M+) for longer straight-chain amines may be weak or undetectable under EI conditions whitman.edumiamioh.edu.

Table 1: Expected EI-MS Fragmentation for this compound

Fragment Ion (m/z)Proposed StructureFragmentation TypeNotes
115[M]+•Molecular IonMay be weak or absent whitman.edumiamioh.edu
100[M - CH3]+α-cleavage (loss of methyl)Less likely as propyl is larger than methyl, but possible if internal rearrangement occurs.
86[CH2=N+(C2H5)2]α-cleavage (loss of propyl radical)Often a prominent fragment for tertiary amines jove.comchromforum.org
72[CH2=N+(C2H5)(CH3)]α-cleavage (loss of ethyl radical)Possible if rearrangement or further fragmentation of 86 occurs.
58[(CH3)2N=CH2]+α-cleavage (common for N,N-dimethylamines, but relevant for general tertiary amine fragmentation) libretexts.orgchromforum.orgA common fragment for tertiary amines, indicative of the N-alkyl group.

Chemical Ionization (CI) : CI is a softer ionization technique compared to EI, often producing less fragmentation and a more abundant protonated molecular ion ([M+H]+) uni-saarland.de. This is particularly useful for amines where the molecular ion may be absent or very weak in EI spectra whitman.eduuni-saarland.de. Reagent gases such as methane, isobutane, or ammonia (B1221849) are commonly used. For tertiary amines, CI can help in determining the molecular mass by yielding a prominent [M+H]+ ion, which is crucial when EI leads to excessive fragmentation whitman.eduuni-saarland.de. Ammonia as a reagent gas, for instance, can be used to differentiate primary, secondary, and tertiary amines rsc.org.

Electrospray Ionization (ESI) : ESI is a soft ionization technique widely used for polar and thermally labile compounds, producing primarily protonated molecules ([M+H]+) or adduct ions amolf.nl. Tertiary amines, due to their basic nature, are readily protonated in acidic solutions, leading to high charge state ions in ESI-MS google.comnih.govacs.org. This enhanced protonation and resulting higher charge states can lead to more extensive fragmentation during subsequent tandem MS (MS/MS) techniques like Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD), which are beneficial for structural elucidation google.com. The presence of a tertiary amine functionality can also increase the ionization efficiency of labeled molecules, improving ESI-MS detection sensitivity nih.govrsc.org. While ESI generally produces [M+H]+ ions, under certain conditions, such as MALDI-TOF MS, tertiary amines have been observed to form [M-H]+ ions, likely via dehydrogenation of a protonated tertiary amine, resulting in an N=C double bond nih.gov. However, this [M-H]+ ion is typically not observed in ESI-MS nih.gov.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and conformational aspects of this compound.

Infrared (IR) Spectroscopy : For tertiary amines (R3N), the most distinguishing feature in IR spectroscopy is the absence of N-H stretching absorption bands, as there are no hydrogen atoms directly bonded to the nitrogen orgchemboulder.comrockymountainlabs.comlibretexts.orgspectroscopyonline.com. This differentiates them from primary (two N-H stretches around 3300-3500 cm⁻¹) and secondary (one N-H stretch around 3300-3350 cm⁻¹) amines orgchemboulder.comrockymountainlabs.comlibretexts.org. Characteristic absorption bands for this compound would include:

C-H stretching vibrations : These typically appear in the region of 2800-3000 cm⁻¹ for aliphatic C-H bonds rockymountainlabs.com.

C-N stretching vibrations : Aliphatic C-N stretching bands are generally observed as medium to weak intensity bands in the region of 1020-1250 cm⁻¹ orgchemboulder.comspectroscopyonline.com. These peaks can be subtle and may overlap with other peaks in the fingerprint region (below 1500 cm⁻¹), making their interpretation challenging for tertiary amines libretexts.orgspectroscopyonline.com.

Methyl and Methylene (B1212753) Bending Vibrations : Characteristic bending vibrations for the ethyl and propyl groups will also be present in the fingerprint region. While direct identification of tertiary amines solely by IR can be challenging due to the lack of strong, unique N-H peaks, forming an amine salt derivative can provide distinct IR signatures. Amine salts, being highly polar, exhibit intense and uniquely placed peaks, particularly a broad N-H+ stretching envelope in the 2000-2800 cm⁻¹ region, which is highly diagnostic for tertiary amine salts (specifically 2300-2700 cm⁻¹) spectroscopyonline.comspectroscopyonline.com.

Raman Spectroscopy : Raman spectroscopy complements IR spectroscopy by providing information on vibrations that are Raman-active, often involving changes in polarizability. While general principles apply to tertiary amines, specific detailed research findings on this compound's Raman spectrum are less commonly cited in general literature compared to IR. However, C-C and C-N stretching vibrations, as well as various deformation modes of the alkyl chains, would be observable. Raman is particularly useful for symmetric vibrations and can provide insights into conformational flexibility, especially for the propyl chain (gauche and anti conformations) and rotations around C-N bonds.

Chromatographic Methodologies for Separation and Quantification in Complex Mixtures

Chromatographic techniques are indispensable for the separation and quantification of this compound in complex matrices, often coupled with various detection systems.

Gas Chromatography (GC) is a primary method for the analysis of volatile and semi-volatile amines like this compound. However, amines can be challenging analytes due to their basicity, which can lead to peak tailing caused by adsorption to active sites on the column or tubing labrulez.com.

Column Deactivation : To mitigate peak tailing, GC columns must be deactivated, often by adding a base to the packing material labrulez.com. Tertiary amines are generally considered the "least difficult" among amines to analyze by GC, compared to primary and secondary amines which are more basic and prone to tailing labrulez.com.

Stationary Phases : Graphitized carbon packings coated with a stationary phase, porous polymer packings (e.g., Chromosorb® 103), and conventional partition columns with deactivated diatomaceous earth supports are suitable for amine separation labrulez.com.

Detection Systems :

Flame Ionization Detector (FID) : FID is a universal detector for organic compounds and is commonly used for the quantification of amines in GC chrom-china.comresearchgate.net. It offers good linearity and sensitivity. A method for determining fatty alkyl dimethyl tertiary amines by GC-FID using an HP-INNOWax capillary column and temperature programming has shown excellent linearity (0.005-1.0 g/L, R > 0.9996) and good recoveries (90-130%) chrom-china.com.

Nitrogen-Phosphorus Detector (NPD) : NPD, also known as a thermionic detector, is selective for nitrogen- and phosphorus-containing compounds. This selectivity makes it highly valuable for amine analysis, as it can detect this compound with higher sensitivity and specificity in complex mixtures where other non-nitrogenous compounds might interfere with FID.

Mass Spectrometry (MS) : GC-MS is widely used for both qualitative and quantitative analysis of this compound, providing both retention time and structural information through mass spectra nih.gov. It is particularly useful for purity assessment and structural confirmation . When using EI-MS with GC, the characteristic fragmentation patterns (e.g., α-cleavage leading to m/z 86 or 58 as discussed in 4.2.3) aid in identification chromforum.org. For cases where the molecular ion is weak or absent in EI, softer ionization techniques like CI (if available on the GC-MS system) can be employed to confirm the molecular weight whitman.educhromforum.org. GC-MS is also used for continuous online analysis of amine solvents in industrial process streams ccsknowledge.com.

Table 2: GC Parameters and Performance for Tertiary Amine Analysis (Example)

ParameterValue/DescriptionSource/Context
Column TypeHP-INNOWax capillary columnDetermination of fatty alkyl dimethyl tertiary amines chrom-china.com
DetectorFID chrom-china.com
Temperature ProgramEmployed chrom-china.com
Linear Range0.005-1.0 g/L chrom-china.com
Correlation Coeff.>0.9996 chrom-china.com
LOD (S/N=3)0.001-0.002 g/L chrom-china.com
LOQ (S/N=10)0.003-0.005 g/L chrom-china.com
Recoveries90-130% chrom-china.com
RSD (n=6)1.3-6.9% chrom-china.com

High-Performance Liquid Chromatography (HPLC) is suitable for the analysis of less volatile or thermally labile amines. This compound can be analyzed by reverse-phase (RP) HPLC, typically using mobile phases containing acetonitrile, water, and an acidic modifier like phosphoric acid sielc.com. For Mass Spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid sielc.com.

Challenges for Native Amine Analysis : Native amines, especially tertiary amines, can be challenging in HPLC due to their basicity, which can lead to poor peak shape (tailing) and retention issues on traditional reversed-phase columns.

Derivatization Strategies : While the provided information does not detail specific derivatization strategies for this compound in HPLC, derivatization is a common approach to improve chromatographic separation and detection of amines. Derivatization can:

Introduce a chromophore or fluorophore for UV-Vis or fluorescence detection.

Improve retention on reversed-phase columns by increasing hydrophobicity.

Enhance ionization efficiency for MS detection.

Mitigate peak tailing by masking the basic amine functionality. For instance, in metabolomics, primary amine and hydroxyl groups can be tagged with linear acyl chloride heads containing tertiary amine tails, and carboxylate groups can be coupled to linear amine tags with tertiary amine tails. This dual tagging increases analyte proton affinity and hydrophobicity, improving sensitivity in ESI-MS rsc.org. While this example focuses on ESI-MS, the principle of derivatization to modify chemical properties for improved chromatographic behavior is applicable to HPLC.

Capillary Electrophoresis (CE) is a powerful separation technique offering high resolving power, low cost, and minimal sample consumption nih.govualberta.ca. It is particularly effective for the separation of polar and charged molecules, including amines.

Mechanism : In CE, separation occurs based on differences in the electrophoretic mobility of ions in an electric field. The electroosmotic flow (EOF) and capillary surface charge play crucial roles ualberta.ca.

Tertiary Amine Behavior : Tertiary amines, being basic, are positively charged in acidic buffers. This positive charge allows for electrophoretic separation, with the labeled molecule migrating towards the cathode end of the capillary under an electric field nih.gov.

Capillary Coatings : To achieve better resolution and separation efficiency and minimize analyte adsorption on the capillary wall, control of the EOF and capillary surface charge is essential ualberta.ca. Capillary wall coatings, such as neutral, semi-permanent bilayer coatings or cationic polymeric coatings, are used to adjust the EOF and minimize adsorption ualberta.caaun.edu.eg. For example, polyamine-modified surfaces can create a strong cationic charge on the capillary wall, reversing the EOF and minimizing adsorption for positively charged analytes like basic peptides and amines aun.edu.eg.

CE-MS Coupling : CE can be coupled with ESI-MS (CE-ESI-MS) for quantitative analysis and improved glycan coverage, particularly when the modification introduces a tertiary amine group that enhances electrophoretic separation and ESI-MS detection sensitivity nih.gov. The presence of a tertiary amine functionality in labeling reagents can lead to increased ionization efficiency of labeled glycans, thereby improving ESI-MS detection sensitivity nih.gov. CE has been used to determine the dissociation constants (pKa) of secondary and tertiary amines in organic media scilit.com.

High-Performance Liquid Chromatography (HPLC) Method Development and Derivatization Strategies

Other Complementary Analytical Techniques for this compound

Beyond the core techniques, other analytical methods provide complementary structural and quantitative information for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy (¹H and ¹³C NMR) is a definitive technique for structural confirmation and elucidation of organic compounds, including this compound nih.gov.

¹H NMR : The ¹H NMR spectrum of this compound would show characteristic signals for the protons of the ethyl and propyl groups. The protons on the carbons alpha to the nitrogen (N-CH2-) would be deshielded compared to other aliphatic protons due to the electronegativity of nitrogen. The distinct chemical shifts and coupling patterns of the methylene and methyl protons would allow for unambiguous identification and confirmation of the diethyl and propyl substituents nih.govrsc.orgchemicalbook.com.

¹³C NMR : The ¹³C NMR spectrum would provide signals for each unique carbon environment in the molecule, offering further structural confirmation nih.govrsc.org. The carbons directly bonded to the nitrogen would typically appear at lower fields (higher ppm values) than other aliphatic carbons. For example, HSQC (Heteronuclear Single Quantum Coherence) spectra can resolve propyl chain conformers, providing insights into the compound's conformational flexibility .

Research Findings : NMR spectroscopy has been used to characterize the ionicity and transport properties of diethylmethylamine-based protic ionic liquids, demonstrating the utility of NMR in understanding amine derivatives acs.org.

X-ray Crystallography : While this compound is a liquid at room temperature, X-ray crystallography could be applied to its solid derivatives (e.g., salts) or if it were co-crystallized with another compound. This technique provides precise three-dimensional structural information, including bond lengths, bond angles, and molecular conformation, which is invaluable for understanding the molecular architecture and intermolecular interactions. However, direct X-ray crystallography of neat liquid this compound is not feasible.

Computational and Theoretical Investigations of Diethyl Propyl Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental for elucidating the electronic structure and optimizing the molecular geometry of diethyl(propyl)amine. These methods aim to solve or approximate the Schrödinger equation, providing a detailed description of electron distribution and atomic arrangements.

Density Functional Theory (DFT) Applications for Energy Minimization and Property Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of accuracy and computational efficiency for larger molecular systems researchgate.net. For this compound, DFT calculations are employed to perform geometry optimizations, which involve finding the atomic coordinates that minimize the molecule's energy arxiv.org. This process yields optimized bond lengths, bond angles, and dihedral angles that define the most stable molecular structure.

DFT simulations can reveal the electronic profile of this compound, including electrostatic potential maps, which highlight electron-rich regions such as the nitrogen lone pair and C–H bonds of alkyl groups . The HOMO-LUMO gap, a crucial indicator of reactivity, can also be calculated; for similar aliphatic amines, this gap is typically around 6.3 eV, suggesting moderate reactivity . Charge distributions, such as Mulliken charges, can quantify the electron density on individual atoms, showing the nitrogen atom as electron-rich (e.g., -0.52 e) and adjacent carbons as electron-deficient (e.g., +0.18 e) .

DFT is also instrumental in predicting various molecular properties. For instance, the dipole moment, a measure of molecular polarity, can be calculated from the optimized geometry and charge distribution. The electron-localization function (ELF) can be used to assess electron delocalization and localization within the molecule researchgate.net.

Ab Initio Methods for High-Accuracy Energy and Spectroscopic Parameter Calculations

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD(T)), offer higher levels of accuracy compared to DFT, though at a greater computational cost researchgate.netmdpi.com. These methods are particularly valuable for obtaining highly accurate energies and spectroscopic parameters.

For this compound, ab initio calculations can refine the energy of optimized geometries and provide more precise predictions for properties like inversion barriers. For instance, the pyramidal inversion barrier at the nitrogen center of tertiary amines like this compound is a key characteristic. While semiempirical methods might estimate this at around 24.2 kJ/mol, allowing rapid interconversion at room temperature, higher-level ab initio calculations can provide more accurate barrier heights . These methods can also be combined with composite schemes for extrapolation to the complete basis set, yielding more accurate equilibrium structures and relative energies of conformers researchgate.net.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is crucial for understanding the flexibility and preferred three-dimensional arrangements of molecules. This compound, with its flexible alkyl chains, exhibits multiple conformers arising from rotations around C–N and C–C single bonds libretexts.org.

Computational methods are extensively used to map the potential energy surface (PES) of this compound drugdesign.orgosti.gov. This involves systematically varying dihedral angles and calculating the energy at each point, identifying local minima (stable conformers) and transition states (energy barriers between conformers) drugdesign.orgosti.gov. The propyl chain, for example, can adopt gauche and anti conformations, with energy differences governed by torsional strain . The ethyl groups can also adopt staggered or eclipsed configurations, influenced by steric interactions .

For a molecule like this compound, a systematic conformational search would typically involve scanning the C-N and C-C bond rotations to identify all low-energy conformers. The global minimum corresponds to the conformation of lowest energy drugdesign.org.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data, aiding in the structural characterization of molecules.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (both 1H and 13C) is a common application of quantum chemical calculations researchgate.netmodgraph.co.ukacs.org. For this compound, DFT methods, often combined with the Gauge-Including Atomic Orbital (GIAO) method, can calculate the nuclear shielding tensors, which are then converted into chemical shifts modgraph.co.ukacs.org. These calculations can help distinguish between different conformers and assign experimental NMR signals, especially for complex aliphatic systems where signal overlap can be an issue researchgate.netmdpi.com.

The accuracy of predicted NMR chemical shifts depends on the chosen density functional, basis set, and consideration of solvent effects researchgate.netacs.orgresearchgate.net. For instance, solvent effects can significantly impact 1H chemical shifts, particularly for labile protons or those involved in hydrogen bonding researchgate.netliverpool.ac.uk.

Vibrational Frequencies: Vibrational frequency calculations, typically performed using DFT, are essential for predicting infrared (IR) and Raman spectra researchgate.netresearchgate.net. These calculations identify the characteristic vibrational modes of the molecule and their corresponding frequencies and intensities. For this compound, these calculations would predict stretching vibrations (e.g., C-H, C-N) and bending vibrations (e.g., H-C-H, C-C-N) researchgate.net.

Frequency calculations are usually performed at the same level of theory as geometry optimization and confirm that the optimized structures correspond to true energy minima (absence of imaginary frequencies) osti.govmdpi.comresearchgate.net. While harmonic approximations are commonly used, more advanced anharmonic vibrational perturbation theory (VPT2) can provide higher accuracy, though it is computationally more demanding mdpi.com.

An example of predicted spectroscopic data for a generic tertiary amine (illustrative values):

Spectroscopic ParameterComputational MethodPredicted Value (Illustrative)
HOMO-LUMO GapDFT (B3LYP)6.3 eV
Nitrogen ChargeDFT (Mulliken)-0.52 e
C-N-C Bond AngleDFT~108°
N Inversion BarrierSemiempirical (PM3)24.2 kJ/mol

Molecular Dynamics Simulations for Solvent Interactions and Intermolecular Association

Molecular Dynamics (MD) simulations are powerful tools for studying the dynamic behavior of molecules over time, particularly in condensed phases such as solutions researchgate.netnih.govmdpi.com. For this compound, MD simulations can provide insights into how the molecule interacts with solvent molecules (e.g., water) and its propensity for intermolecular association.

MD simulations can model solvent effects, such as the solvation shell around the amine, and help identify atoms with pronounced interactions with water molecules researchgate.net. This is crucial for understanding its behavior in solution, including its basicity and nucleophilicity, which are often solvent-dependent researchgate.net. By simulating the movement of individual atoms and molecules, MD can reveal the nature and strength of hydrogen bonding or other non-covalent interactions between this compound molecules or with solvent molecules. This can be particularly relevant for understanding its solubility and phase behavior.

Theoretical Mechanistic Studies of Reactions Involving this compound (e.g., Basicity, Nucleophilicity)

Computational chemistry plays a significant role in theoretically investigating the reactivity of this compound, especially its basicity and nucleophilicity.

Basicity: Amines are known for their basic properties due to the lone pair of electrons on the nitrogen atom, which can accept protons libretexts.org. Computational methods, particularly DFT, are used to calculate proton affinities and pKa values, which quantify basicity mdpi.comresearchgate.netpku.edu.cnresearchgate.net. These calculations often involve comparing the energy of the neutral amine with its protonated form in various environments (gas phase or solution using continuum solvation models like PCM) mdpi.comresearchgate.net.

For this compound, being a tertiary amine, its basicity is influenced by the electron-donating alkyl groups, which stabilize the positively charged ammonium (B1175870) ion formed upon protonation libretexts.org. Theoretical studies can assess the relative stability of different protonation sites if the molecule contains other basic centers, although for simple tertiary amines like this compound, the nitrogen is the primary site mdpi.com.

Nucleophilicity: The lone pair on the nitrogen also makes amines good nucleophiles, meaning they can donate electrons to form new bonds with electrophiles libretexts.orgmasterorganicchemistry.com. Computational studies can quantify nucleophilicity using various indices derived from DFT, such as the nucleophilicity index (ω) or by analyzing molecular electrostatic potential (MEP) maps and frontier molecular orbitals (HOMO-LUMO) researchgate.netpku.edu.cn.

Steric hindrance plays a significant role in nucleophilicity; bulkier amines tend to be less nucleophilic than expected, even if they are strong bases masterorganicchemistry.com. Theoretical models can account for these steric effects, for example, by calculating Lewis basicity towards a bulky Lewis acid like trimethylborane, which better predicts catalytic activity than proton basicity alone researchgate.net.

Computational studies can also explore reaction pathways and transition states for reactions where this compound acts as a nucleophile, providing insights into reaction mechanisms and kinetics.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Amine Systems

Quantitative Structure-Reactivity Relationship (QSRR) modeling, a specialized branch of Quantitative Structure-Property Relationship (QSPR) studies, is a powerful computational approach used to establish mathematical relationships between the structural features of chemical compounds and their observed chemical reactivities researchgate.netresearchgate.net. This methodology allows for the prediction of reactivity for new or untested compounds based on their molecular descriptors, thereby reducing the need for extensive experimental work and offering insights into reaction mechanisms researchgate.netresearchgate.net.

For amine systems, QSAR and QSRR models have been extensively applied to understand and predict various chemical behaviors, including their participation in different reactions and their environmental fate. These studies aim to elucidate how the molecular architecture of an amine influences its propensity to undergo specific chemical transformations researchgate.netnih.govnih.govjournalssystem.com.

Key Molecular Descriptors in Amine QSAR/QSRR

The development of robust QSAR/QSRR models for amines relies on the selection of appropriate molecular descriptors that quantitatively capture the structural, electronic, and steric properties of the compounds. Common categories of descriptors utilized in such models include:

Electronic Descriptors: These parameters reflect the electron distribution and energetic characteristics of the molecule, which are crucial for understanding reactivity, especially in nucleophilic or electrophilic reactions. Examples include the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), the HOMO-LUMO energy gap, ionization potential (IP), electron affinity (EA), dipole moment, and partial atomic charges nih.govscielo.org.comdpi.comacs.orgresearchgate.netresearchgate.net. For amines, the electron density and lone pair availability on the nitrogen atom are particularly significant.

Steric Descriptors: These describe the three-dimensional shape and bulkiness of the molecule, influencing accessibility to reactive sites and the favorability of transition states. Steric hindrance can significantly impact reaction rates nih.gov.

Hydrophobicity Descriptors: Often represented by parameters like logP (octanol-water partition coefficient), hydrophobicity can play a role in the partitioning of amines in different phases, affecting their availability for reaction in various environments nih.gov.

Constitutional and Topological Descriptors: These are derived from the molecular formula and connectivity, providing information about the number and type of atoms, bonds, and molecular branching researchgate.netacs.org.

Quantum Chemical Descriptors: Obtained from quantum mechanical calculations (e.g., Density Functional Theory, DFT), these descriptors provide detailed insights into electronic structure, reactivity indices, and optimized geometries researchgate.netmdpi.comacs.orgresearchgate.netresearchgate.netomicsonline.org. Molecular electrostatic potential (MEP) maps, for instance, can visualize regions susceptible to electrophilic or nucleophilic attack researchgate.netresearchgate.net.

Methodologies in Amine QSAR/QSRR Modeling

The process of building QSAR/QSRR models typically involves:

Data Collection: Gathering experimental reactivity data for a series of structurally diverse amines.

Molecular Descriptor Calculation: Computing a wide array of descriptors for each compound using computational chemistry software mdpi.comomicsonline.org. Quantum chemical calculations, such as those performed using B3LYP with appropriate basis sets, are frequently employed to obtain accurate electronic and geometric parameters researchgate.netacs.orgresearchgate.netresearchgate.netomicsonline.org.

Model Building: Applying statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression, to establish a mathematical correlation between the selected descriptors and the observed reactivity researchgate.netjournalssystem.comacs.orgnih.gov. Genetic algorithms (GA) can be used for optimal variable selection researchgate.net.

Model Validation: Assessing the predictive power and robustness of the developed model using internal and external validation techniques journalssystem.comscielo.org.conih.gov.

Application to this compound

While specific QSAR/QSRR studies focusing solely on this compound are not widely documented in general literature, the principles and methodologies applied to other amine systems are directly transferable. This compound, as a tertiary amine, possesses a lone pair of electrons on its nitrogen atom, making it a nucleophilic species. Its reactivity can be influenced by the electron-donating alkyl groups (two ethyl and one propyl) attached to the nitrogen, as well as the steric hindrance these groups impose.

QSAR modeling could be applied to this compound to predict its reactivity in various chemical contexts, such as:

Basicity/Nucleophilicity: Predicting its pKa or its rate constants in nucleophilic substitution or addition reactions. Electronic descriptors (e.g., charge on nitrogen, EHOMO) and steric descriptors around the nitrogen atom would be critical.

Oxidation Reactions: Understanding its susceptibility to oxidation, for example, in degradation processes. Parameters related to electron donation and stability of radical intermediates could be relevant acs.org.

Interaction with Electrophiles: Modeling its reactivity with various electrophilic agents, which is fundamental to many synthetic pathways and potential environmental interactions.

Conceptual Data Table for Amine Reactivity in QSAR Studies

A typical QSAR study would involve a dataset of amines, their calculated molecular descriptors, and their experimentally determined reactivity values. For this compound, a hypothetical entry in such a table might look like this, alongside similar amines to build a predictive model:

Compound NamePubChem CIDEHOMO (eV)Dipole Moment (Debye)Steric Hindrance Index (Arbitrary Units)LogPReactivity (e.g., Rate Constant, k)
This compound11003-5.500.851.251.500.025
Triethylamine (B128534)8021-5.450.701.401.450.020
Dipropylamine8031-5.600.901.101.900.030
Ethyldimethylamine6598-5.300.651.000.750.040

Note: The values in this table are illustrative and hypothetical, intended to demonstrate the type of data used in QSAR modeling. Actual values would be derived from rigorous computational calculations and experimental measurements.

Detailed Research Findings (General for Amine Systems)

Research findings across various amine QSAR studies consistently highlight the importance of electronic and steric factors in determining reactivity. For instance:

In studies on the carcinogenicity and mutagenicity of aromatic amines, hydrophobicity, electronic properties (related to metabolic transformation propensity), and steric properties were identified as key determinants of potency nih.govnih.govnih.gov. The extent of the aromatic pi-electron system and the stability of nitrenium ion intermediates were found to be significant for mutagenic potency nih.gov.

QSAR models for the degradation rates of amine collectors in processes like Fenton oxidation have shown that descriptors such as hydrogen bond acceptor (HBA) capacity and the maximum values of electrophilic attack at carbon sites (f(-)c) are major factors influencing degradation kinetics journalssystem.com.

In sulfonation reactions of amines, quantum chemical calculations are used to derive suitable molecular descriptors (constitutional, topological, geometrical, electrostatic, and quantum-chemical) to predict reaction yields, demonstrating the direct relationship between structure and reaction efficiency researchgate.net.

For the oxidation of trace organic contaminants by sulfate (B86663) radicals, the HOMO-LUMO energy gap and the ratio of oxygen atoms to carbon atoms were found to significantly affect the reaction rate constants for various compounds including amines acs.org. This indicates that the ease of electron donation (related to HOMO energy) is crucial for such oxidative processes.

These findings underscore that the specific chemical environment and the type of reaction dictate which molecular descriptors hold the most predictive power in a QSAR model. For this compound, a similar approach would be taken, identifying the descriptors most relevant to the specific reactivity or property under investigation. Computational tools, including DFT and molecular dynamics simulations, are invaluable for exploring the reactivity and potential of organic amines by providing insights into electron density distribution, frontier molecular orbitals, and reactive sites researchgate.netmdpi.com.

Applications of Diethyl Propyl Amine in Chemical Synthesis and Materials Science

Precursor and Intermediate in the Synthesis of Specialty Chemicals

Synthesis of Amide and Imide Derivatives

While Diethyl(propyl)amine is recognized as a chemical intermediate in the synthesis of diverse pharmaceuticals and agrochemicals, specific detailed research findings on its direct application as a reactant or a dedicated catalyst for the synthesis of amide or imide derivatives are not extensively documented in the available literature smolecule.com. Its general basic properties suggest a potential role as a Brønsted base in various chemical transformations, which could include facilitating certain condensation reactions; however, explicit studies demonstrating its direct involvement in the formation of amides or imides were not identified smolecule.com.

Role in Polymer Chemistry and Polymerization Processes

The direct and specific roles of this compound in polymer chemistry and polymerization processes, such as acting as a polymerization initiator, cross-linking agent, or polymer modifier, are not widely detailed in the provided research. Many polymer-related applications in the literature often refer to other related, but structurally distinct, amine compounds.

Cross-linking Agents and Polymer Modifiers

There is no explicit information in the available research detailing the use of this compound directly as a cross-linking agent or a polymer modifier. The literature primarily focuses on its general use as a chemical intermediate and catalyst in other organic reactions, rather than its specific application in modifying polymer structures or initiating cross-linking reactions.

Applications in Separation Science and Extractant Chemistry (e.g., Liquid-Liquid Extraction)

This compound derivatives play a role in separation science, particularly in the context of extractant chemistry. Amine-propyl Solid Phase Extraction (SPE) cartridges, which are functionalized with derivatives of this compound, are employed for the fractionation of lipids based on their polarity. For example, a solvent mixture of chloroform (B151607) and isopropanol (B130326) (2:1 ratio) is effective for eluting neutral lipids, whereas a 2% acetic acid solution in diethyl ether is utilized for the isolation of free fatty acids. This methodology is crucial for accurate algal lipid profiling and helps in avoiding interference from chlorophyll (B73375) .

Utility in Formulation Science and Additive Chemistry (e.g., Corrosion Inhibition)

This compound demonstrates utility in formulation and additive chemistry, notably as a corrosion inhibitor. Research indicates its capacity to inhibit the corrosion of metals such as copper and aluminum under specific environmental conditions smolecule.com. Its fundamental basic properties are instrumental in this application, contributing to the formation of protective layers on metal surfaces, which in turn helps to mitigate corrosive processes smolecule.com. The compound is incorporated into formulations specifically designed to prevent corrosion by establishing these protective films smolecule.com.

Environmental Behavior and Transformation Pathways of Diethyl Propyl Amine

Abiotic Transformation Processes in Environmental Compartments

Abiotic processes, including photolysis, chemical oxidation, and hydrolysis, are crucial in determining the environmental persistence and transformation product formation of diethyl(propyl)amine in aquatic and atmospheric systems.

Chemical Oxidation and Hydrolysis by Environmental Reactive Species

Chemical Oxidation: Beyond photolytically-induced radical reactions, amines can undergo chemical oxidation by other environmental reactive species. Atmospheric reactive oxygen species, such as hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•), are key in the oxidation of amines. rsc.orgresearchgate.net These oxidation processes are well-studied in laboratories and are understood to primarily follow free radical chemistry. rsc.org Products of such oxidation can include aldehydes, amides, and imines. rsc.org The stability of amines can also be affected by factors like oxygen concentration, temperature, and the presence of metals (e.g., iron), which can accelerate degradation, particularly oxidative degradation. nih.gov

Hydrolysis: Hydrolysis involves the reaction of a compound with water, often catalyzed by acid or base. For simple tertiary alkylamines like this compound, hydrolysis is generally not considered a significant environmental transformation pathway under typical environmental conditions (e.g., neutral pH). epa.gov While compounds like carbamates, which possess specific hydrolyzable linkages, are known to undergo hydrolysis, this is less characteristic of simple alkylamines. epa.gov

Biotic Degradation Mechanisms (Biodegradation)

Biodegradation, primarily carried out by microorganisms, is a vital pathway for the removal of organic compounds from the environment.

Microbial Metabolism and Identification of Metabolites

Microbial degradation of amines can occur, with some bacterial strains capable of utilizing amines as a sole source of carbon, nitrogen, and energy. nih.govnih.gov For instance, Pseudomonas putida DTB metabolizes N,N-diethyl-m-toluamide (DEET) by hydrolyzing its amide bond, yielding 3-methylbenzoate (B1238549) and diethylamine (B46881). nih.gov Diethylamine (C₄H₁₁N), a secondary amine, is thus a potential metabolite of larger diethyl-substituted compounds. nih.gov

General mechanisms for microbial amine degradation often involve deamination, the removal of the amine group. For example, Mycobacterium convolutum strain NPA-1 can deaminate n-propylamine (a primary amine) to propionate, which is subsequently metabolized. nih.gov While this compound is a tertiary amine, microbial consortia and specific strains can evolve pathways for the biotransformation or utilization of various contaminants. frontiersin.orgfrontiersin.org However, some studies suggest that tertiary amines may not degrade as easily as other amine types. researchgate.net Specific microbial metabolites of this compound are not extensively documented in the provided search results.

Sorption, Volatilization, and Mobility in Soil and Water Systems

The distribution and movement of this compound in soil and water systems are governed by its physical-chemical properties, particularly its basicity, water solubility, vapor pressure, and affinity for organic matter.

This compound is a colorless liquid, soluble in water and most organic solvents. ontosight.ai Its chemical formula is C₇H₁₇N, and its molecular weight is 115.22 g/mol . ontosight.ai As a tertiary amine, it is a basic compound. The pKa values of similar amines, such as diethylamine (pKa 11.09) nih.govand propylamine (B44156) (pKa 10.71), nih.gov suggest that these compounds exist predominantly in their protonated (cationic) form at typical environmental pH values (e.g., pH 5 to 9). nih.govnih.govepa.gov

Sorption: When in its cationic form, this compound is expected to sorb more strongly to soils containing organic carbon and clay than its neutral counterpart. nih.govepa.gov The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter for assessing sorption. For ionizable organic compounds, the Koc value can be pH-dependent, with the ionized species potentially having different sorption tendencies. epa.gov For example, diethylamine's estimated Koc is 27, which would suggest very high mobility if it were in its neutral form. nih.gov However, its existence as a cation means it will adsorb more strongly. nih.gov Sorption processes are fundamental to how soils retain ions, gases, vapors, and microorganisms, and they influence water flow, dissolution, and neutralization of pollutants. international-agrophysics.org

Volatilization: Volatilization from water and moist soil surfaces is generally not expected to be an important fate process for amines that exist primarily in their cationic form at environmental pH, as cations have very low volatility. nih.govnih.gov For instance, diethylamine, existing entirely in cation form at pH 5-9, is not expected to volatilize significantly from water or moist soil. nih.gov However, volatilization from dry soil surfaces can occur based on vapor pressure. nih.gov

Summary of Environmental Fate Parameters (Inferred/General for Tertiary Amines):

Historical Perspectives and Emerging Research Directions for Diethyl Propyl Amine

Evolution of Research Trajectories for Tertiary Amines and Diethyl(propyl)amine

The research trajectory for amines, including tertiary amines like this compound, has evolved from early investigations into their fundamental physical and chemical properties to their diverse applications in synthesis and industry. Early studies explored basic characteristics such as the conductivity and viscosity of amine solutions, laying foundational knowledge for understanding their behavior. acs.org

Over time, research expanded to encompass the synthetic utility of tertiary amines. This compound, for instance, has been investigated for its role as a chemical intermediate in the production of various compounds, including pharmaceuticals, agrochemicals, and dyes. ontosight.ai Its application as a catalyst in organic reactions, such as the Diels-Alder cycloaddition, highlights its historical significance in facilitating complex chemical transformations. smolecule.com Beyond its role as a synthetic building block and catalyst, early research also explored its potential as a corrosion inhibitor. smolecule.com

The broader field of tertiary amine research has also delved into their biological recognition. Studies on trace amine-associated receptors (TAARs) have revealed that these G-protein-coupled receptors, expressed in olfactory sensory neurons, are classified into groups based on their binding preferences for primary or tertiary amines. plos.orgnih.gov The evolution of tertiary amine-detecting TAARs (TAAR5-9) is a more recent development compared to primary amine-detecting TAARs (TAAR1-4), with the former showing higher rates of gene duplications and patterns of positive selection, particularly in areas surrounding the ligand-binding pocket. plos.orgnih.gov This indicates a continuing evolution in the understanding of how biological systems interact with tertiary amines.

Current Challenges and Unexplored Opportunities in this compound Research

Despite its established uses, research into this compound faces specific challenges and presents unexplored opportunities. One challenge in the broader context of amine-based catalysis is the preference for other amines in certain industrial applications. For example, this compound is noted to be less commonly employed in industrial catalysis compared to compounds like Bis[3-(dimethylamino)propyl]amine (POLYCAT®15), which exhibits a branched structure and higher hydroxyl value, making it more effective in polyurethane foam blowing. This suggests that while this compound is a competent catalyst, its catalytic performance or cost-effectiveness may be surpassed by other specialized amines in specific industrial settings.

Another significant challenge in amine chemistry, generally applicable to tertiary amines, is associated with their use in carbon capture technologies. Amine-based absorbents for post-combustion CO2 capture, while technologically mature, still contend with high energy consumption for solvent regeneration and issues related to corrosivity. researchgate.net Although this compound is not specifically cited as a primary absorbent in these studies, the challenges inherent in amine-based CO2 capture research represent a broader hurdle for the class of compounds.

Unexplored opportunities for this compound research lie in several areas. There is a continuous drive within the chemical industry to develop more efficient and sustainable synthesis routes for various chemical intermediates, including amines. datainsightsmarket.comalkylamines.com Innovations in synthetic methodologies could potentially reduce production costs and enhance the cost-effectiveness of this compound, thereby broadening its market appeal and applications. datainsightsmarket.com

Furthermore, the general advancements in amine chemistry open avenues for this compound. For instance, the development of switchable-hydrophilicity solvents (SHSs) utilizing tertiary amines offers a promising area for investigation. These solvents can be reversibly switched between hydrophilic and hydrophobic states, presenting opportunities in separation processes and reaction media. rsc.org Tailoring the structure of this compound to fit the optimal log Kow and pKaH ranges for SHS behavior could unlock novel applications.

Future Prospects and Potential Advancements in this compound-Related Science and Technology

The future prospects for this compound-related science and technology are intertwined with broader advancements in amine chemistry and the increasing demand for sustainable and high-performance chemical solutions. A key trend is the ongoing development of efficient and environmentally conscious synthetic routes for amine production. datainsightsmarket.comalkylamines.com This includes a focus on improving production yields and achieving higher purity products, which are critical for specialized applications. datainsightsmarket.com

Potential advancements for this compound could emerge from the cutting-edge research in biocatalysis and sensing technologies. The field of enzymatic primary amination of tertiary C-H bonds, for example, is making strides in preparing α-tertiary amines with high stereoselectivity using engineered enzymes. researchgate.netnih.gov While not specific to this compound, these advancements in selective functionalization of tertiary carbon centers could inspire novel synthetic strategies for this compound derivatives or its use as a substrate in highly controlled enzymatic reactions.

Moreover, the development of reaction-based fluorescent probes for amine detection represents another area of potential advancement. These probes offer sensitive and specific methods for monitoring amines, which could find applications in various fields, including environmental monitoring and process control in industrial settings. sci-hub.se Investigating how this compound interacts with such probes could lead to new analytical tools or even new functionalities for the compound itself.

The increasing focus on sustainability and eco-friendly formulations across industries suggests a future where this compound, or its bio-based counterparts, could play a role in green chemistry initiatives. datahorizzonresearch.com As the chemical industry continues to seek solutions that minimize environmental impact, research into more benign synthesis methods and applications for this compound will likely gain prominence.

Table 1: Key Properties of this compound

PropertyValueSource
Chemical FormulaC₇H₁₇N nih.govontosight.ai
Molecular Weight115.22 g/mol nih.govontosight.ai
Boiling Point136-138°C ontosight.ai
Melting Point-20°C ontosight.ai
SolubilitySoluble in water and most organic solvents ontosight.ai
ClassificationTertiary Amine nih.govontosight.ai
Chemical RoleBrønsted base ebi.ac.uksmolecule.com

Q & A

Q. What are the recommended synthetic routes for Diethyl(propyl)amine, and how can reaction conditions be optimized?

this compound can be synthesized via alkylation of primary amines or reductive amination. For example, coupling reactions using carbodiimide chemistry (e.g., EDCI) with tertiary amines like diisopropylethylamine are effective for introducing propyl groups . Optimization involves controlling stoichiometry, temperature (typically 0–25°C), and inert atmospheres to minimize side reactions such as oxidation to hydroxylamines . Purification via fractional distillation or amine-functionalized solid-phase extraction (SPE) cartridges improves yield .

Q. How can the purity and structural integrity of this compound be validated?

Use gas chromatography-mass spectrometry (GC-MS) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for structural confirmation. For example, HSQC spectra can resolve propyl chain conformers, while FT-IR identifies amine N-H stretches (~3300 cm⁻¹) . Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, splash-proof goggles, and lab coats. Use fume hoods to avoid inhalation .
  • Storage : Keep in airtight containers away from oxidizers (e.g., peroxides) and acids to prevent exothermic reactions .
  • Spill Management : Neutralize spills with dilute acetic acid and adsorb using vermiculite .
  • Toxicity : Although full toxicological data may be lacking, treat it as a potential irritant (skin/eyes) and avoid ingestion .

Advanced Research Questions

Q. How does this compound compare to other amines in CO₂ adsorption applications?

this compound’s tertiary structure may enhance CO₂ selectivity in amine-modified porous silica (AMPS) due to reduced steric hindrance compared to primary amines (e.g., APTES). Studies show tertiary amines like DEAPTES achieve higher CO₂/CH₄ selectivity (up to 1:15 mol/mol) under dry conditions, though primary amines excel in humid environments . Methodologically, grafted AMPS materials are characterized via BET surface area analysis and in situ NMR to monitor CO₂ speciation .

Q. What analytical strategies resolve contradictions in pKa values reported for this compound?

Discrepancies arise from solvent polarity and rotameric equilibria. Computational models like the polarizable POSSIM force field, combined with fuzzy-border continuum solvent models, predict pKa shifts (±0.5 units) by accounting for solvation effects and conformational dynamics (e.g., gauche/anti rotamers) . Experimental validation via potentiometric titration in non-aqueous media (e.g., DMSO) is recommended .

Q. Can this compound form carcinogenic nitrosamines under specific conditions, and how can this be mitigated?

Secondary/tertiary amines like this compound may react with nitrosating agents (e.g., NOx) to form N-nitrosodi-propylamine (NDPA), a known carcinogen . Mitigation strategies include:

  • Adding ascorbic acid to inhibit nitrosation during synthesis .
  • Monitoring reaction pH (<3) to destabilize nitrosating intermediates.
  • Analytical detection via HPLC-MS/MS with a detection limit of 0.1 ppb .

Q. What role does this compound play in lipidomics research?

Amine-propyl SPE cartridges (e.g., Agilent Technologies) functionalized with this compound derivatives fractionate lipids by polarity. For example, chloroform/isopropanol (2:1) elutes neutral lipids, while 2% acetic acid in diethyl ether isolates free fatty acids . This method is critical for algal lipid profiling and avoids chlorophyll interference .

Methodological Considerations

Q. How can computational modeling guide the design of this compound-based catalysts?

Density functional theory (DFT) simulations predict adsorption energies and transition states for catalytic applications (e.g., Knoevenagel condensations). For mesoporous silica catalysts, grafting density and amine spacing (≥4 Å) are optimized to prevent pore blockage and enhance substrate diffusion .

Q. What techniques characterize the microstructural evolution of this compound in hybrid materials?

  • Thermogravimetric Analysis (TGA) : Quantifies amine loading and thermal stability.
  • X-ray Photoelectron Spectroscopy (XPS) : Confirms surface grafting via Si-O-C/N bonds.
  • Small-Angle X-ray Scattering (SAXS) : Monitors pore-size distribution post-functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl(propyl)amine
Reactant of Route 2
Reactant of Route 2
Diethyl(propyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.